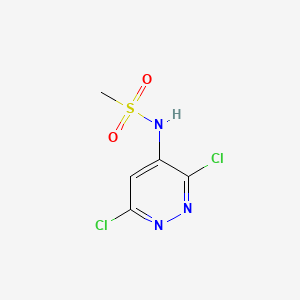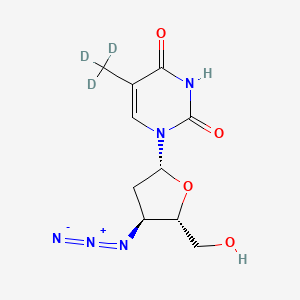
N-(3,6-Dichloro-4-pyridazinyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,6-Dichloro-4-pyridazinyl)methanesulfonamide is a chemical compound characterized by the presence of a pyridazine ring substituted with chlorine atoms at positions 3 and 6, and a methanesulfonamide group attached to the nitrogen atom at position 1
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,6-Dichloro-4-pyridazinyl)methanesulfonamide typically involves the reaction of 3,6-dichloropyridazine with methanesulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a specific temperature, often around 80-100°C, to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully monitored and controlled to ensure consistent product quality. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-(3,6-Dichloro-4-pyridazinyl)methanesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyridazine ring can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methanesulfonamide group can be oxidized to form sulfonic acid derivatives.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridazine derivatives.
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of dihydropyridazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(3,6-Dichloro-4-pyridazinyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.
Comparación Con Compuestos Similares
N-(3,6-Dichloro-4-pyridazinyl)methanesulfonamide can be compared with other similar compounds, such as:
N-(3,6-Dichloro-4-pyridazinyl)acetamide: Similar structure but with an acetamide group instead of a methanesulfonamide group.
N-(3,6-Dichloro-4-pyridazinyl)propionamide: Similar structure but with a propionamide group.
Uniqueness
The presence of the methanesulfonamide group in this compound imparts unique chemical properties, such as increased solubility and reactivity, which can be advantageous in certain applications compared to its analogs.
Propiedades
Fórmula molecular |
C5H5Cl2N3O2S |
|---|---|
Peso molecular |
242.08 g/mol |
Nombre IUPAC |
N-(3,6-dichloropyridazin-4-yl)methanesulfonamide |
InChI |
InChI=1S/C5H5Cl2N3O2S/c1-13(11,12)10-3-2-4(6)8-9-5(3)7/h2H,1H3,(H,8,10) |
Clave InChI |
VQGRYNIVAKJEFU-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)NC1=CC(=NN=C1Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[2-[2-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]oxyethoxy]ethyl] butanedioate](/img/structure/B13714585.png)


![N-Cyclohexyl-2-[[5-(6-methyl-2-benzimidazolyl)-2-pyridyl]thio]acetamide](/img/structure/B13714628.png)




